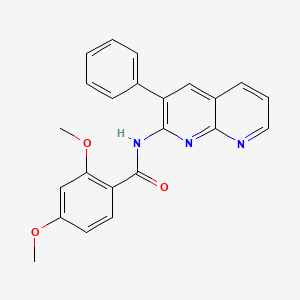

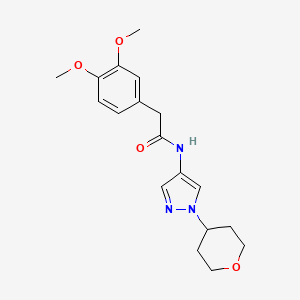

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of naphthyridine derivatives can be achieved through various methods. For instance, an eco-friendly construction of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5-(2-methyl-1,8-naphthyridine)-N-(3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method has been reported . This method afforded good yields in short reaction time with maximum selectivity compared with the conventional method .Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving naphthyridines can be diverse. For instance, the Buchwald–Hartwig amination coupling has been used in the synthesis of certain naphthyridine derivatives .科学的研究の応用

Medicinal Chemistry

1,8-Naphthyridines exhibit promising pharmacological properties. Gemifloxacin, a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections. Researchers continue to explore other derivatives for potential drug development .

Ligands in Coordination Chemistry

These compounds serve as ligands in coordination complexes. Their unique structural features make them valuable for designing metal-based catalysts, sensors, and other functional materials .

Light-Emitting Diodes (LEDs)

1,8-Naphthyridines find application in the field of optoelectronics. They contribute to the development of light-emitting diodes (LEDs) due to their electronic properties and ability to emit light efficiently .

Dye-Sensitized Solar Cells (DSSCs)

Researchers have explored the use of 1,8-naphthyridines in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, enhancing the efficiency of energy conversion in solar cells .

Molecular Sensors

Their unique electronic and structural properties make 1,8-naphthyridines suitable for designing molecular sensors. These sensors can detect specific analytes or environmental changes with high sensitivity .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines participate in self-assembly processes, forming host–guest systems. These systems have applications in supramolecular chemistry, drug delivery, and nanotechnology .

作用機序

The mechanism of action of naphthyridines can vary depending on their structure and the biological system they interact with. Some naphthyridine alkaloids have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .

将来の方向性

特性

IUPAC Name |

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSCQHCAQECGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)